N-(2-Methyl-5-nitrophenyl)-4-(2-pyrazinyl)-2-pyrimidinamine
Description
Properties
CAS No. |
641615-37-4 |
|---|---|
Molecular Formula |
C15H12N6O2 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-4-pyrazin-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C15H12N6O2/c1-10-2-3-11(21(22)23)8-13(10)20-15-18-5-4-12(19-15)14-9-16-6-7-17-14/h2-9H,1H3,(H,18,19,20) |
InChI Key |
JKTUDDZSUHRUJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC=CC(=N2)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Method 2: Microwave-Assisted Synthesis
Another innovative approach employs microwave-assisted synthesis, which enhances reaction efficiency through controlled heating. The steps include:
- Step 1 : Preparing a mixture of 3-(dimethylamino)-1-(3-pyridyl)prop-2-en-1-one and 1-(2-methyl-5-nitrophenyl)guanidine nitrate in dimethyl sulfoxide (DMSO).
- Step 2 : Subjecting the mixture to microwave irradiation under pressure (25 MPa) at temperatures around 463 K.
- Step 3 : Monitoring the reaction for a specific time to ensure complete conversion.
- Step 4 : Isolating the product through crystallization and confirming its purity via analytical techniques such as NMR and LC-MS.
This microwave method yields high-purity products efficiently, often achieving over 95% purity.
Comparative Analysis of Preparation Methods
The following table summarizes the key features of the two primary methods discussed:
| Method | Yield (%) | Purity (%) | Reaction Time | Special Features |
|---|---|---|---|---|
| Reaction with Guanidine Nitrate | ~82.2 | ≥99 | Several hours | High yield, suitable for industrial scale |
| Microwave-Assisted Synthesis | ~97 | ≥95 | Minutes | Fast reaction time, high efficiency |
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group on the 2-methyl-5-nitrophenyl moiety undergoes selective reduction to an amine:
-
Conditions : 50°C, 8h.
-
Product : N-(2-Methyl-5-aminophenyl)-4-(2-pyrazinyl)-2-pyrimidinamine (precursor for imatinib analogs).
Pyrimidine Ring Reactivity
The pyrimidine core participates in electrophilic substitution and coordination chemistry:
-
Nitration : Requires HNO₃/H₂SO₄ at elevated temperatures (data limited; inferred from analogous pyrimidines).
-
Metal Coordination : Pyrimidine N-atoms bind to transition metals (e.g., Cu²⁺), enabling catalytic applications .
Pyrazinyl Substitution
The pyrazinyl group undergoes nucleophilic aromatic substitution (NAS) under harsh conditions:
-
Example : Reaction with NaNH₂ in liquid NH₃ replaces pyrazinyl hydrogen with amino groups.
Copper-Mediated Coupling
-
Rate-determining step : Oxidative addition of aryl halide to Cu(I) .
-
Kinetic isotope effect (KIE) : kₐₜₕ/k_D ≈ 1.2 suggests non-radical pathways dominate .
Molecular Interactions and Reactivity
-
π-π Stacking : X-ray diffraction confirms intermolecular stacking between pyrimidine and pyrazinyl rings, stabilizing transition states in coupling reactions.
-
Hydrogen Bonding : The pyrimidine amine (-NH-) acts as a hydrogen bond donor, influencing solubility in polar aprotic solvents (e.g., DMSO) .
Scientific Research Applications
Medicinal Chemistry and Drug Development
Chronic Myelogenous Leukemia (CML) Treatment
One of the prominent applications of N-(2-Methyl-5-nitrophenyl)-4-(2-pyrazinyl)-2-pyrimidinamine is in the treatment of chronic myelogenous leukemia. Research indicates that this compound can serve as a precursor for the synthesis of imatinib mesylate, a well-known tyrosine kinase inhibitor used in CML treatment. Imatinib targets the BCR-ABL fusion protein, which is responsible for the proliferation of malignant cells in CML patients. The synthesis pathway from this compound to imatinib involves several chemical transformations that enhance the compound's therapeutic efficacy while minimizing toxicity .
Antifungal and Antibacterial Properties
In addition to its anticancer applications, this compound exhibits potential antifungal and antibacterial properties. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various pathogens, suggesting its utility in developing new antimicrobial agents .
Structural and Spectroscopic Studies
Crystal Structure Analysis
The structural properties of this compound have been extensively studied using X-ray diffraction techniques. These studies reveal important interactions between the nitro group and hydrogen atoms in the pyridinic and pyrimidinic rings, contributing to its stability and potential biological activity . The crystal structure shows a layered arrangement due to π-π stacking interactions, which may influence its pharmacological properties .
Computational Studies and Molecular Docking
Molecular Docking Simulations
Computational studies, including molecular docking simulations, have been employed to predict how this compound interacts with various biological targets. These simulations help identify binding affinities and modes of action, providing insights into how modifications to the compound's structure could enhance its therapeutic effectiveness against specific targets involved in cancer progression and microbial resistance .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
| Application Area | Details |
|---|---|
| Cancer Treatment | Precursor for imatinib mesylate; effective against CML by inhibiting BCR-ABL fusion protein |
| Antimicrobial Activity | Exhibits antifungal and antibacterial properties; potential for developing new antimicrobial agents |
| Structural Analysis | Layered crystal structure with significant π-π stacking interactions; stability contributing to activity |
| Computational Studies | Molecular docking studies indicate promising interactions with biological targets |
Mechanism of Action
The mechanism of action of N-(2-Methyl-5-nitrophenyl)-4-(2-pyrazinyl)-2-pyrimidinamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Electronic and Steric Effects
- Its reduction product, 6-methyl-N1-(4-pyridin-3-yl-pyrimidin-2-yl)benzene-1,3-diamine, shows improved solubility due to the conversion of nitro to amino groups .
Pharmacological Implications
- Dinaciclib and AZD5438 : These CDK inhibitors highlight how substituent choice affects clinical outcomes. AZD5438’s imidazolyl and methylsulfonyl groups contributed to poor tolerability, underscoring the importance of substituent optimization .
Crystallographic and Structural Insights
- Crystal Packing: Pyrimidine derivatives like N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine exhibit hydrogen-bonding patterns influenced by substituents. The nitro group in the target compound may engage in C–H···O interactions, affecting crystallinity and solubility .
- Conformational Flexibility : The pyrazinyl group’s planarity could restrict rotational freedom compared to bulkier substituents (e.g., imidazolyl in AZD5438), impacting binding to biological targets .
Biological Activity
N-(2-Methyl-5-nitrophenyl)-4-(2-pyrazinyl)-2-pyrimidinamine is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 307.31 g/mol. The compound features a pyrimidine core substituted with both a nitrophenyl and a pyrazinyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃N₅O₂ |
| Molecular Weight | 307.31 g/mol |
| CAS Number | 152460-09-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The process may include the formation of the pyrimidine ring followed by the introduction of the pyrazinyl and nitrophenyl substituents. Detailed methodologies can be found in recent literature focusing on pyrimidine derivatives .
Anticancer Properties
Recent studies indicate that compounds similar to this compound exhibit potential anticancer activity, particularly against chronic myelogenous leukemia (CML). The compound acts as a template for drug design aimed at targeting specific pathways involved in cancer cell proliferation .
Anti-inflammatory Effects
Pyrimidine derivatives have been shown to possess anti-inflammatory properties by inhibiting key inflammatory mediators such as COX-2 and iNOS. For instance, related compounds have demonstrated significant inhibition of COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound could also exhibit similar effects.
Antimicrobial Activity
The antimicrobial potential of pyrimidine derivatives has been widely documented. Compounds in this class have shown moderate to potent activity against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.21 μM, indicating strong antibacterial properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological profiles of pyrimidine derivatives. Key findings suggest that electron-donating groups enhance anti-inflammatory activity, while specific substitutions on the pyrimidine ring can improve cytotoxicity against cancer cells .
Case Studies
-
Chronic Myelogenous Leukemia (CML)
- A study evaluated the efficacy of various pyrimidine derivatives, including N-(2-Methyl-5-nitrophenyl)-4-(pyrazinyl)-2-pyrimidinamine, in inhibiting CML cell lines. Results indicated a significant reduction in cell viability compared to control groups, highlighting its potential as an anticancer agent.
- Inflammatory Models
Q & A
Q. What synthetic routes are established for N-(2-Methyl-5-nitrophenyl)-4-(2-pyrazinyl)-2-pyrimidinamine, and how do reaction parameters influence yield?
- Methodological Answer : The compound is synthesized via a two-step process: (i) Condensation of dimethylamino-1-(3-pyridyl)-2-propen-1-one with 2-methyl-5-nitrophenylguanidine nitrate in isopropanol under reflux (18 hours, yield: ~87%) . (ii) Reduction using hydrogen gas and Pd-C catalyst in methanol/THF (room temperature, yield: ~88%) . Key parameters include solvent choice (e.g., isopropanol vs. THF), catalyst loading (Pd-C), and reaction time. Excess guanidine nitrate improves yield by driving the condensation equilibrium .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer : Structural confirmation involves: (i) NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly distinguishing pyrimidine and pyrazinyl ring signals . (ii) X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 12.8° twist between pyrimidine and phenyl groups) and hydrogen-bonding networks (e.g., intramolecular N–H⋯N interactions) . (iii) Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
Advanced Research Questions
Q. What computational models predict the electronic properties of this compound, and how do they align with experimental data?
- Methodological Answer : Density functional theory (DFT/B3LYP) with MidiX basis sets calculates HOMO-LUMO gaps (~4.5 eV), correlating with biological activity. Experimental UV-Vis spectroscopy confirms absorption bands near 300–350 nm, consistent with DFT-predicted π→π* transitions. Discrepancies in bandgap width (e.g., ±0.2 eV) may arise from solvent effects or crystal packing .
Q. How do structural modifications (e.g., substituent changes) impact biological activity?
- Methodological Answer : (i) Pyrimidine ring substitutions : Replacing the 2-pyrazinyl group with 3-pyridinyl (as in N-(2-methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine) reduces kinase inhibition potency by 3-fold, attributed to altered π-stacking interactions . (ii) Nitro group position : Moving the nitro group from the 5- to 4-position on the phenyl ring decreases solubility (logP increases by 0.5) but enhances cellular uptake in cancer cell lines . (iii) Methyl group effects : The 2-methyl group on the phenyl ring stabilizes a planar conformation, improving binding to hydrophobic kinase pockets (e.g., Aurora kinases) .
Q. What strategies optimize synthetic yield while minimizing byproduct formation?
- Methodological Answer : (i) Catalyst screening : Pd-C (10% w/w) achieves >85% reduction efficiency, whereas Pt/C produces undesired dehalogenation byproducts . (ii) Solvent optimization : THF/methanol (1:1) reduces steric hindrance during hydrogenation compared to pure methanol . (iii) Temperature control : Maintaining reflux at 80°C during condensation prevents premature guanidine decomposition .
Contradictions & Resolutions
- Synthetic Routes : uses guanidine 19 in butanol, while employs guanidine nitrate in isopropanol. The nitrate salt improves solubility but requires NaOH neutralization, which may complicate purification .
- Biological Activity : Pyridinyl vs. pyrazinyl substituents show conflicting activity trends in kinase assays, necessitating comparative docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
